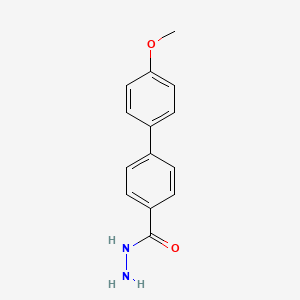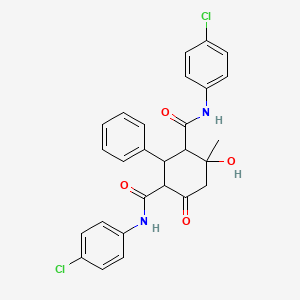![molecular formula C28H28F3N3O2 B11462882 7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11462882.png)
7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy, trifluoromethyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrazoloquinazoline core. Key steps in the synthesis may include:
Formation of Intermediates: Starting materials such as 4-methoxybenzaldehyde and 4-(trifluoromethyl)benzaldehyde are reacted with appropriate reagents to form intermediates.
Cyclization: The intermediates undergo cyclization reactions under controlled conditions, often involving catalysts and specific solvents, to form the pyrazoloquinazoline structure.
Functional Group Modifications: Subsequent reactions introduce the methoxymethyl and ethyl groups to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, toluene
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is investigated for its potential biological activities. Studies have explored its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its efficacy as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its applications in the development of advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and electronic devices.
Mechanism of Action
The mechanism of action of 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-METHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE:
Uniqueness
The presence of the trifluoromethyl group in 7-ETHYL-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a therapeutic agent and its applicability in various industrial processes.
Properties
Molecular Formula |
C28H28F3N3O2 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
7-ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C28H28F3N3O2/c1-4-17-5-14-24-22(15-17)26(19-6-10-20(11-7-19)28(29,30)31)32-27-25(23(16-35-2)33-34(24)27)18-8-12-21(36-3)13-9-18/h6-13,17H,4-5,14-16H2,1-3H3 |
InChI Key |
UGNUUQCRZGXBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-([(pyridin-4-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11462806.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11462808.png)
![Propyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11462811.png)
![2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11462817.png)
![N,N-dibutyl-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11462826.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11462833.png)
![ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11462841.png)
![2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide](/img/structure/B11462849.png)

![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11462863.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11462869.png)
![2-(pyridin-3-yl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11462872.png)
![ethyl 6-(4-bromobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462887.png)

